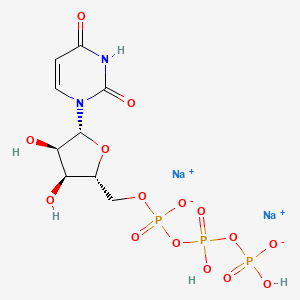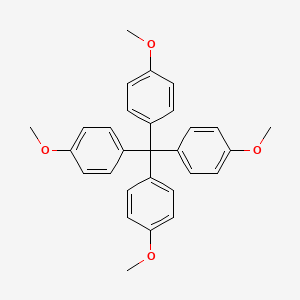![molecular formula C34H14Cl2O2 B15073210 14,15-Dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione](/img/structure/B15073210.png)
14,15-Dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14,15-Dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione, also known as Vat Violet 10, is a complex organic compound with a molecular formula of C34H16O2 and a molecular weight of 456.5 g/mol . This compound is primarily used as a vat dye, known for its vibrant violet color and excellent fastness properties.
Métodos De Preparación
The synthesis of 14,15-Dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione involves several steps. The compound is typically synthesized through a series of condensation reactions involving aromatic compounds. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the complex ring structure. Industrial production methods may involve large-scale reactors and continuous processing to ensure consistent quality and yield.
Análisis De Reacciones Químicas
14,15-Dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a model compound for studying complex aromatic systems and their reactivity. In biology and medicine, it is investigated for its potential use as a dye for staining biological tissues and as a probe for studying cellular processes . In industry, it is primarily used as a vat dye for coloring textiles, providing excellent color fastness and resistance to fading.
Mecanismo De Acción
The mechanism of action of 14,15-Dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione involves its interaction with molecular targets such as proteins and nucleic acids. The compound can intercalate into DNA, disrupting its structure and function. It can also bind to proteins, altering their activity and stability . These interactions are mediated by the compound’s aromatic ring structure and its ability to form strong non-covalent interactions with biological molecules.
Comparación Con Compuestos Similares
Similar compounds to 14,15-Dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione include other vat dyes such as Isodibenzanthrone and Trichlorobenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione. These compounds share similar aromatic ring structures and are used for similar applications in the textile industry. this compound is unique in its specific ring structure and the presence of chlorine atoms, which can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C34H14Cl2O2 |
|---|---|
Peso molecular |
525.4 g/mol |
Nombre IUPAC |
14,15-dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione |
InChI |
InChI=1S/C34H14Cl2O2/c35-31-29-23-13-11-17-15-5-1-3-7-21(15)33(37)24-14-12-19(25(23)26(17)24)20-10-9-18-16-6-2-4-8-22(16)34(38)30(32(31)36)28(18)27(20)29/h1-14H |
Clave InChI |
IXDFKSTVUCNJBN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C(C(=C7C8=C(C=CC5=C86)C9=CC=CC=C9C7=O)Cl)Cl)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-Benzyl 6-ethyl 1,2,6,7-tetrahydrospiro[indole-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B15073131.png)

amino]-2-propanol](/img/structure/B15073137.png)
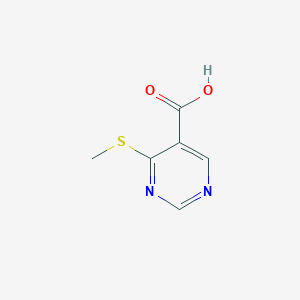
![1-(3-chloro-4-{[1-(2-hydroxy-3-methoxyphenyl)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]methyl}benzene-1-carbonyl)-L-proline](/img/structure/B15073157.png)
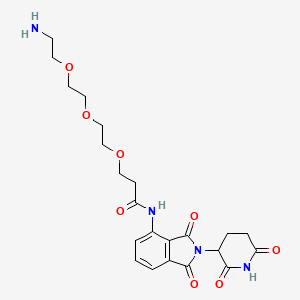

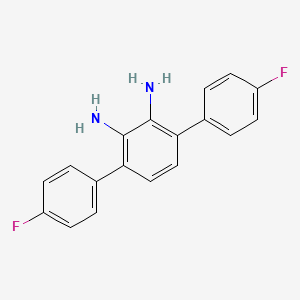
![N-[[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-4-carboxamide](/img/structure/B15073184.png)
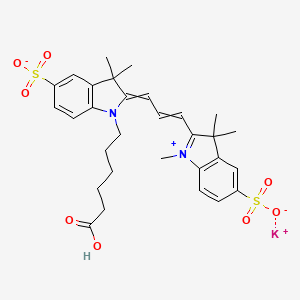
![(6R)-5,6-Dihydro-6-[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-4-(phosphonooxy)-1,7,9,11-tridecatetraenyl]-2H-pyran-2-one sodium salt](/img/structure/B15073189.png)
![4,4'-(7,8-Dihydro-21H,23H-porphine-5,15-diyl)bis[benzoic acid]](/img/structure/B15073205.png)
